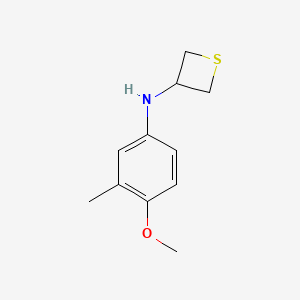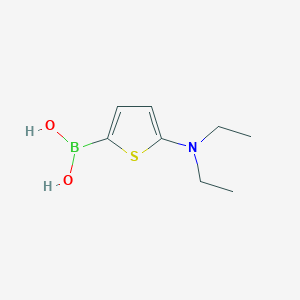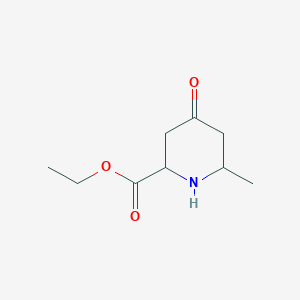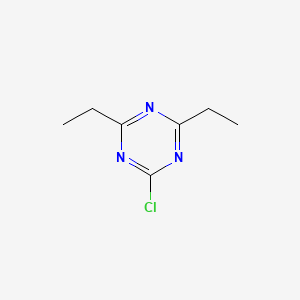![molecular formula C10H11BrN2 B15225634 5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The presence of bromine, ethyl, and methyl groups in its structure makes it a unique compound with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine ring. The reaction conditions often include the use of microwave irradiation to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce extended conjugated systems with enhanced properties.
科学的研究の応用
5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and fluorescent probes.
Biological Research: The compound can be used as a tool to study biological interactions and processes, such as enzyme inhibition and signal transduction.
作用機序
The mechanism of action of 5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
- Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other pyrazolo[1,5-a]pyridine derivatives and allows for unique applications in various fields.
特性
分子式 |
C10H11BrN2 |
|---|---|
分子量 |
239.11 g/mol |
IUPAC名 |
5-bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-3-9-6-10-5-8(11)4-7(2)13(10)12-9/h4-6H,3H2,1-2H3 |
InChIキー |
QXAIDPOZLJAGJW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C(=CC(=CC2=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


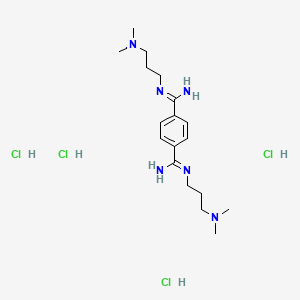
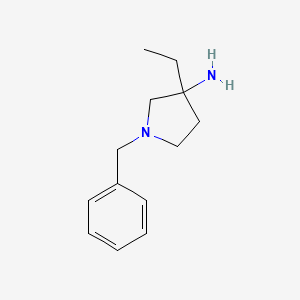
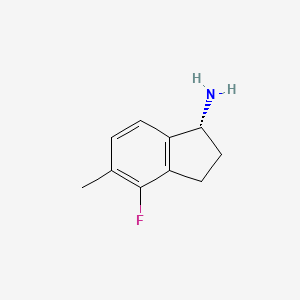
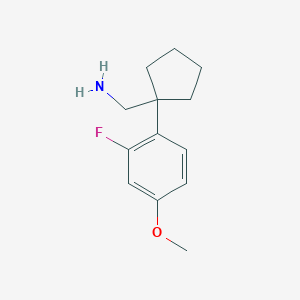
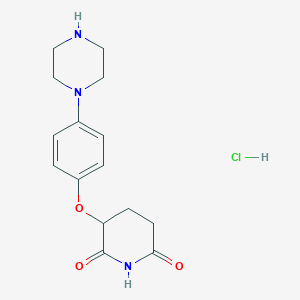
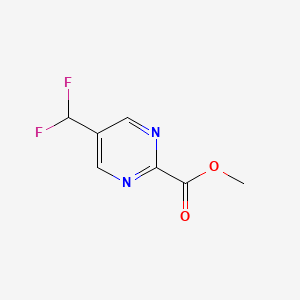

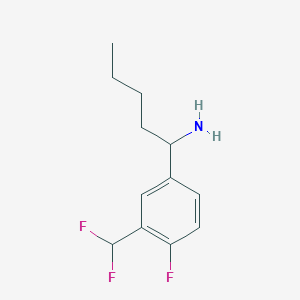
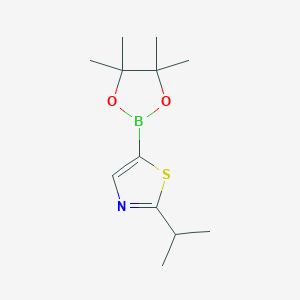
![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
